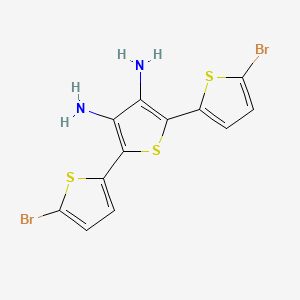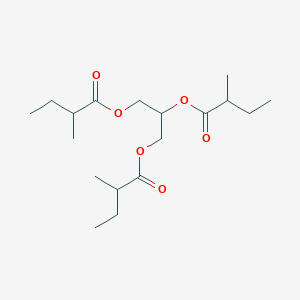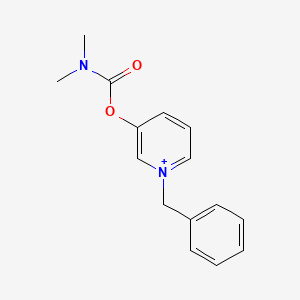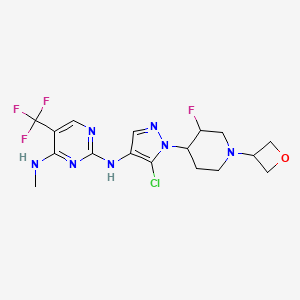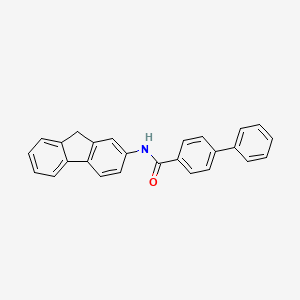
N-(2-Fluorenyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide is a complex organic compound that features a fluorenyl group attached to a biphenyl carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide typically involves the reaction of 9H-fluoren-2-amine with 4-bromobiphenyl-1-carboxylic acid under amide coupling conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the fluorenyl or biphenyl moieties are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide: Unique due to its specific structural arrangement and functional groups.
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-methanamide: Similar structure but with a methanamide group instead of a carboxamide group.
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-ethanamide: Similar structure but with an ethanamide group.
Uniqueness
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide is unique due to its specific combination of fluorenyl and biphenyl moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
60550-97-2 |
|---|---|
Molecular Formula |
C26H19NO |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C26H19NO/c28-26(20-12-10-19(11-13-20)18-6-2-1-3-7-18)27-23-14-15-25-22(17-23)16-21-8-4-5-9-24(21)25/h1-15,17H,16H2,(H,27,28) |
InChI Key |
JCYPFKXBBBGKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiocyanato-1H-benzo[d]imidazol-5-amine](/img/structure/B12818256.png)
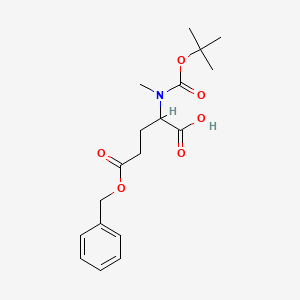
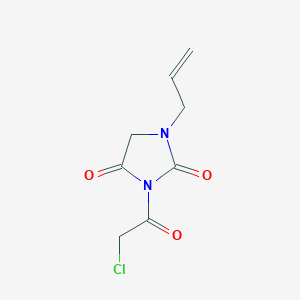
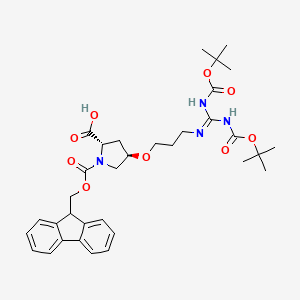
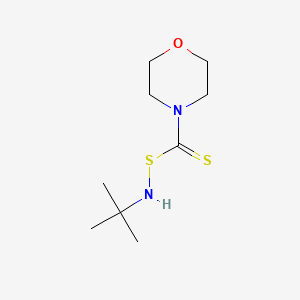
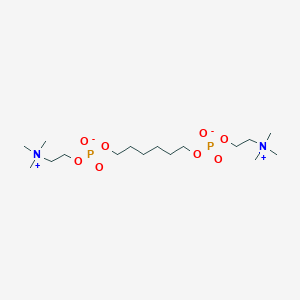
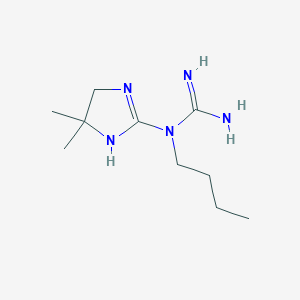
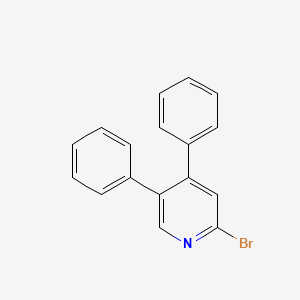
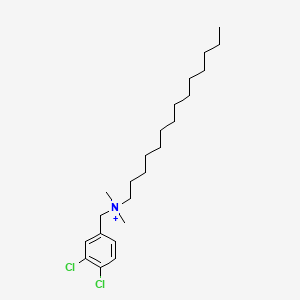
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
